Methyl 3-[(2-{[2-({2-[(4-methoxyphenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate
Description
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Properties
IUPAC Name |
methyl 3-[[2-[2-[[2-(4-methoxyphenyl)sulfanylacetyl]amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S3/c1-29-15-7-9-16(10-8-15)32-13-20(26)24-17-5-3-4-6-19(17)33-14-21(27)25-18-11-12-31-22(18)23(28)30-2/h3-12H,13-14H2,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZLCWPOAHJSST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2SCC(=O)NC3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(2-{[2-({2-[(4-methoxyphenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate, often referred to as compound F8, is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. With a molecular formula of and a molecular weight of approximately 502.63 g/mol, this compound exhibits potential therapeutic properties, particularly in oncology.
Chemical Structure
The structural complexity of F8 contributes to its biological activity. The presence of multiple functional groups, including sulfonamide and thiophene rings, enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O5S3 |
| Molecular Weight | 502.63 g/mol |
| CAS Number | 477887-75-5 |
1. Anti-Cancer Properties
Recent studies have highlighted the anti-cancer potential of F8. In vitro assays demonstrated that F8 induces cytotoxicity in various cancer cell lines, including acute lymphoblastic leukemia (ALL) cells. The compound was shown to trigger apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
- Mechanism of Action :
- Induction of phosphatidylserine externalization.
- Generation of ROS leading to oxidative stress.
- Activation of intrinsic apoptotic pathways.
Case Study: Cytotoxicity in ALL Cells
In a study published in PLoS ONE, F8 was tested on CCRF-CEM cells (a model for ALL). The results indicated significant cytotoxic effects at low micromolar concentrations after a 48-hour exposure. The study utilized differential nuclear staining to assess cell viability and apoptosis levels.
- Findings :
2. Other Biological Activities
Beyond its anti-cancer properties, thiophene derivatives like F8 have been reported to possess various other biological activities:
- Anti-inflammatory : Compounds with thiophene structures have shown promise in reducing inflammation.
- Anti-microbial : Exhibits activity against certain bacterial strains, suggesting potential as an antimicrobial agent.
- Kinase Inhibition : Some studies indicate that thiophene derivatives can inhibit specific kinases involved in cancer progression.
Research Findings Summary
A comprehensive review of literature reveals that thiophene derivatives are increasingly recognized for their pharmacological properties. A notable study found that compounds similar to F8 could modulate estrogen receptors and exhibit anti-mitotic effects, further expanding their therapeutic potential .
Scientific Research Applications
Anticancer Potential
Research indicates that methyl 3-[(2-{[2-({2-[(4-methoxyphenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro studies show that it effectively scavenges free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Antibacterial Properties
This compound demonstrates antibacterial activity against several pathogenic bacteria, including Staphylococcus aureus and Bacillus subtilis. This makes it a potential candidate for the development of new antimicrobial agents .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the synthesis and evaluation of thiophene derivatives, including this compound]. The research focused on its cytotoxic effects on cancer cell lines. The findings indicated that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .
Case Study 2: Antioxidant Activity Assessment
In another study, the antioxidant capacity of various thiophene derivatives was assessed using the ABTS radical cation decolorization assay. This compound exhibited a notable inhibition percentage compared to standard antioxidants like ascorbic acid, indicating its potential utility in formulations aimed at reducing oxidative stress .
Q & A
Basic: What are the standard synthetic protocols for Methyl 3-[(2-{[2-({2-[(4-methoxyphenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate?
Answer:
The synthesis typically involves multi-step reactions:
Coupling Reactions : Use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate carboxylic acids for amide bond formation .
Thioether Linkage Formation : Reaction of 4-methoxyphenyl thiol derivatives with halogenated acetyl intermediates under basic conditions (e.g., potassium carbonate in ethanol) .
Esterification : Final esterification steps using methanol under acidic or basic catalysis.
Purification : High-performance liquid chromatography (HPLC) or column chromatography is recommended to achieve >95% purity, confirmed via -NMR and mass spectrometry .
Advanced: How can computational methods optimize the synthesis of this compound?
Answer:
Modern approaches integrate quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:
- Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method map energy barriers for thioether bond formation .
- Solvent Optimization : Machine learning models trained on solvent databases (e.g., PubChem) can predict ideal solvents for intermediate steps .
- Kinetic Modeling : Simulate reaction rates to identify bottlenecks (e.g., slow amidation steps) and adjust temperature or catalyst loading .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Structural Confirmation : - and -NMR to verify aromatic protons, sulfur-containing groups, and ester linkages .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) to resolve impurities; mass spectrometry (ESI-MS) for molecular ion validation .
- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Answer:
Contradictions often arise from:
- Tautomerism : Thiophene rings or sulfonamide groups may exhibit tautomeric shifts. Use variable-temperature NMR or deuterated solvents to stabilize conformers .
- Impurity Identification : LC-MS/MS to trace byproducts from incomplete coupling reactions .
- Cross-Validation : Compare computational NMR predictions (e.g., ACD/Labs or ChemDraw) with experimental data to assign ambiguous signals .
Basic: What are the documented biological activities of structurally analogous compounds?
Answer:
Related thiophene-sulfonamide derivatives exhibit:
- Anticancer Activity : Inhibition of kinases (e.g., EGFR) via sulfonamide-mediated hydrogen bonding .
- Antimicrobial Effects : Disruption of bacterial cell walls through thiophene ring interactions .
- Material Science Applications : Conjugated thiophene systems in organic electronics due to π-π stacking .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
- Functional Group Replacement : Swap the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity for kinase inhibition .
- Molecular Docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., tubulin) and prioritize synthesis .
- Pharmacophore Modeling : Identify critical moieties (e.g., sulfanylacetyl) for binding using Schrödinger’s Phase .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Toxicity Screening : Prioritize Ames tests for mutagenicity due to aromatic amine intermediates .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for solvent exposure (e.g., DMF, ethanol) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal per EPA guidelines .
Advanced: How can statistical design of experiments (DoE) improve reaction yields?
Answer:
- Factorial Design : Vary factors like temperature (60–100°C), catalyst loading (0.1–1.0 eq), and solvent polarity (DMF vs. THF) to identify optimal conditions .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) to maximize yield .
- Robustness Testing : Introduce ±5% variations in reagent purity to assess process reliability .
Basic: What are the solubility and stability profiles of this compound?
Answer:
- Solubility : Sparingly soluble in water; highly soluble in DMSO, DMF, and dichloromethane (>50 mg/mL) .
- Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of ester groups .
- Light Sensitivity : Degrades under UV light; use amber vials for long-term storage .
Advanced: How can heterogeneous catalysis enhance sustainability in synthesis?
Answer:
- Solid-Supported Reagents : Use polymer-bound DCC to simplify amide coupling and reduce waste .
- Nanocatalysts : Immobilize palladium nanoparticles on silica for Suzuki-Miyaura cross-coupling steps (if applicable) .
- Solvent-Free Reactions : Mechanochemical grinding (ball milling) for thioether bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
